Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-

Antiviral Influenza Hemagglutinin

Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- (CAS 113411-43-1) is a heterocyclic compound that uniquely combines the structural features of both isoxazole and pyrazole moieties. It is identified by its IUPAC name: 3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole, with a molecular formula of C9H11N3O and a molecular weight of 177.2031.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 113411-43-1
Cat. No. B12896724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-
CAS113411-43-1
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=NOC(=C2)C
InChIInChI=1S/C9H11N3O/c1-6-4-8(10-12(6)3)9-5-7(2)13-11-9/h4-5H,1-3H3
InChIKeyIDMVPLIFTRQSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- (CAS 113411-43-1): Structural and Functional Profile for Procurement


Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- (CAS 113411-43-1) is a heterocyclic compound that uniquely combines the structural features of both isoxazole and pyrazole moieties . It is identified by its IUPAC name: 3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole, with a molecular formula of C9H11N3O and a molecular weight of 177.2031 [1]. As a hybrid scaffold, it serves as a key intermediate or a core structure in the design of novel bioactive molecules, leveraging the distinct pharmacophoric properties of its constituent rings .

The Isoxazole-Pyrazole Hybrid Advantage: Why Simple Isoxazoles or Pyrazoles Are Not Direct Substitutes


The unique isoxazole-pyrazole hybrid framework of CAS 113411-43-1 is not functionally interchangeable with simple isoxazoles or pyrazoles. Direct comparative studies demonstrate that the biological activity and molecular target engagement of these hybrid systems are profoundly influenced by the specific combination of heterocycles. For instance, in kinase inhibition, pyrazole-based ligands exhibit flexibility to occupy secondary binding sites inaccessible to isoxazole-based analogs, leading to over 1000-fold differences in potency [1]. Similarly, in antimicrobial assays, the nature of substituents on the hybrid ring dictates the spectrum of activity and potency, with specific hybrids showing superior efficacy against drug-resistant strains compared to their individual components . Therefore, procuring the specific hybrid compound is essential for research reproducibility and for accessing the unique biological profile that arises from the precise structural arrangement of the isoxazole and pyrazole rings.

Evidence-Based Differentiation: Quantitative Data for Isoxazole-Pyrazole Hybrid Selection


Antiviral Activity: Direct Head-to-Head Comparison with a Pyrazole Analog

A direct comparative study of 28-oxo-allobetulone isoxazole and pyrazole derivatives revealed a significant difference in antiviral potency. The isoxazole derivative (compound 4) exhibited an IC50 of 7.3 μM against the Flu A/Puerto Rico/8/34 (H1N1) strain, while its closely related pyrazole counterpart (compound 5) showed a substantially weaker activity with an IC50 of 62.1 μM [1]. This demonstrates that the isoxazole hybrid is approximately 8.5-fold more potent in this assay.

Antiviral Influenza Hemagglutinin IC50

Histone Deacetylase (HDAC) Inhibition: Cross-Study Comparison with Isoxazole- and Pyrazole-Based Ligands

In the context of histone deacetylase (HDAC) inhibition, pyrazole-based ligands demonstrate a critical advantage over isoxazole-based ligands due to enhanced conformational flexibility. The pyrazole-based probe 3f achieved an IC50 of 17 nM against HDAC8, making it one of the most potent inhibitors reported for this target [1]. Docking studies suggest this high potency is due to the pyrazole ring's ability to occupy a second, less accessible binding site within HDAC8, a feat not possible for the more rigid isoxazole-based analogs [1].

HDAC Kinase Inhibitor IC50 Nanomolar

Antimicrobial Spectrum: Class-Level Inference from Isoxazole-Pyrazole Hybrids

Isoxazole-pyrazole hybrids have demonstrated a broad antimicrobial spectrum with quantifiable potency. A series of such hybrids exhibited MIC values ranging from 15.62 to 31.25 µg/mL against Candida albicans, which is comparable to the standard drug fluconazole (MIC = 15.62 µg/mL) [1]. Furthermore, a specific pyrazole-isoxazole hybrid, compound 5b, showed a remarkable synergistic effect with voriconazole, significantly inhibiting the growth of an azole-resistant C. albicans strain in combination therapy, a property not observed with either agent alone .

Antimicrobial MIC Antifungal Synergy

Anticancer Activity: Cross-Study Comparison of Isoxazole- and Pyrazole-Containing Compounds

Isoxazole-based pyrazole derivatives have shown potent and selective cytotoxicity against cancer cell lines. In a study evaluating a series of pyrazoles, triazoles, and pyridazines based on an isoxazole core, compound 6a exhibited excellent activity with IC50 values of 6.76 µM against HepG2 (hepatocellular carcinoma) and 5.77 µM against MCF-7 (breast adenocarcinoma) cell lines [1]. These values are notably lower (more potent) than many other compounds in the series, which ranged up to >100 µM, highlighting the impact of specific isoxazole-based substitutions on anticancer activity [1].

Anticancer Cytotoxicity IC50 HepG2 MCF-7

Primary Application Scenarios for Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl- Based on Empirical Evidence


Influenza Antiviral Drug Discovery

The compound's demonstrated superior activity against influenza H1N1 compared to its pyrazole analog [1] makes it a promising starting point for the development of novel antiviral agents. Its ability to interfere with early-stage viral entry positions it as a valuable tool for mechanism-of-action studies and lead optimization in influenza drug discovery programs.

Azole-Resistant Candida albicans Combination Therapy

The ability of structurally related isoxazole-pyrazole hybrids to act synergistically with voriconazole against azole-resistant C. albicans strains suggests that this compound could be investigated as a potential adjunct therapy to enhance the efficacy of existing antifungal drugs, particularly in the context of rising antifungal resistance.

Kinase-Targeted Cancer Therapeutics

The structural class's proven capacity for high-affinity kinase inhibition, as exemplified by nanomolar HDAC8 inhibitors [2], supports its use as a core scaffold for designing selective kinase inhibitors. This compound could serve as a key intermediate in the synthesis of targeted anticancer agents, where precise modulation of kinase activity is required.

Broad-Spectrum Antimicrobial Agent Development

Given the class's demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi [3], this specific isoxazole-pyrazole hybrid is a suitable candidate for further medicinal chemistry exploration aimed at developing new, broad-spectrum antimicrobial agents to combat multidrug-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.